
1-(4-Methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione
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Overview
Description
1-(4-Methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H17N3O3 and its molecular weight is 311.341. The purity is usually 95%.
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Biological Activity
1-(4-Methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione is a pyrrolidine derivative known for its complex structure and potential biological activities. The compound features a pyrrolidine ring substituted with a 4-methoxyphenyl group and a 2-phenylhydrazinyl group, both of which contribute to its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure
The molecular formula of this compound is C17H17N3O3. The structure includes two dione functional groups located at positions 2 and 5 of the pyrrolidine ring, enhancing its reactivity.
Biological Activities
Research indicates that pyrrolidine derivatives exhibit a variety of biological activities, including:
- Antioxidant Activity : The presence of the methoxy group enhances the compound's solubility and may influence its antioxidant properties.
- Anticancer Activity : Several studies have demonstrated that compounds similar to this compound can inhibit cancer cell proliferation.
Table 1: Summary of Biological Activities
Activity | Description |
---|---|
Antioxidant | Scavenging free radicals; potential for reducing oxidative stress. |
Anticancer | Inhibition of cancer cell lines; mechanisms include apoptosis induction. |
Antibacterial | Effectiveness against various bacterial strains; potential therapeutic applications. |
Antifungal | Inhibition of fungal growth; relevance in treating fungal infections. |
Case Studies
- Anticancer Studies : A study evaluated the cytotoxic effects of various pyrrolidine derivatives, including our compound, on different cancer cell lines. Results indicated significant inhibition of cell growth in HCT-15 colon carcinoma cells, with IC50 values comparable to standard treatments like doxorubicin .
- Antioxidant Potential : Another study assessed the antioxidant activity using DPPH free radical scavenging assays. The results showed that the compound exhibited substantial scavenging activity, suggesting its potential as an antioxidant agent .
- Antimicrobial Activity : Research on related compounds revealed promising antibacterial effects against Gram-positive and Gram-negative bacteria, highlighting the potential application of this compound in treating infections .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Cell Signaling Pathways : The compound may modulate signaling pathways involved in cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Regulation : Its antioxidant properties can help mitigate oxidative stress within cells.
Discussion
The diverse biological activities associated with this compound suggest its potential as a therapeutic agent in various fields such as oncology and infectious diseases. Further studies are required to elucidate the specific mechanisms underlying these activities and to explore the compound's efficacy in vivo.
Scientific Research Applications
Biological Activities
Research indicates that pyrrolidine derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that pyrrolidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent.
- Antioxidant Effects : The presence of the dione functional groups may contribute to antioxidant properties, which can protect cells from oxidative stress.
Applications in Medicinal Chemistry
1-(4-Methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione has been investigated for several medicinal applications:
Anticancer Research
Several studies have focused on the compound's ability to induce apoptosis in cancer cells. For instance:
- Case Study : In vitro studies demonstrated that the compound inhibited the growth of breast cancer cell lines by promoting apoptotic pathways.
Antimicrobial Development
The compound has been tested against various pathogens:
- Case Study : A study reported effective inhibition of Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.
Agricultural Applications
Beyond medicinal uses, this compound shows promise in agricultural applications:
Pesticide Development
Research has indicated that pyrrolidine derivatives can act as pesticides due to their ability to disrupt biological processes in pests:
- Case Study : Field trials demonstrated that formulations containing this compound effectively reduced pest populations in crops without significant toxicity to beneficial insects.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-14-9-7-13(8-10-14)20-16(21)11-15(17(20)22)19-18-12-5-3-2-4-6-12/h2-10,15,18-19H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVPXCAIPMAMQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.